1-Naphthalen-1-yl-3-(4-phenoxyphenyl)thiourea
Overview
Description
1-Naphthalen-1-yl-3-(4-phenoxyphenyl)thiourea is an organic compound with the molecular formula C23H18N2OS It is a thiourea derivative, characterized by the presence of a naphthalene ring and a phenoxyphenyl group
Preparation Methods
The synthesis of 1-Naphthalen-1-yl-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 1-naphthylamine with 4-phenoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-Naphthalen-1-yl-3-(4-phenoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
1-Naphthalen-1-yl-3-(4-phenoxyphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-(4-phenoxyphenyl)thiourea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
1-Naphthalen-1-yl-3-(4-phenoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzyl-3-(naphthalen-1-yl)thiourea: This compound has a benzyl group instead of a phenoxyphenyl group, leading to different chemical and biological properties.
1-Naphthalen-1-yl-3-(4-pentyl-phenyl)-urea: This urea derivative has a pentyl group, which affects its solubility and reactivity compared to the phenoxyphenyl group.
Properties
IUPAC Name |
1-naphthalen-1-yl-3-(4-phenoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c27-23(25-22-12-6-8-17-7-4-5-11-21(17)22)24-18-13-15-20(16-14-18)26-19-9-2-1-3-10-19/h1-16H,(H2,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUVTRFLZFXZER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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